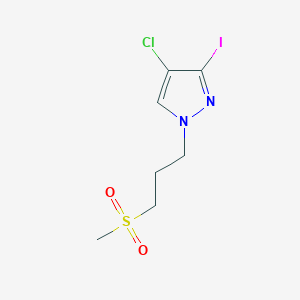

4-chloro-3-iodo-1-(3-methanesulfonylpropyl)-1H-pyrazole

Description

Molecular Formula: C₇H₄ClIN₂O₂S Purity: 95% (as reported in EN300-01639 standard analysis) . This compound features a pyrazole core substituted at positions 3 (iodo), 4 (chloro), and 1 (3-methanesulfonylpropyl). Its iodine and chlorine substituents are electron-withdrawing, which may influence reactivity in cross-coupling reactions or biological interactions .

Properties

IUPAC Name |

4-chloro-3-iodo-1-(3-methylsulfonylpropyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClIN2O2S/c1-14(12,13)4-2-3-11-5-6(8)7(9)10-11/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJRNVBDGBIGXRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCCN1C=C(C(=N1)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClIN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Chloro-3-iodo-1-(3-methanesulfonylpropyl)-1H-pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a chloro and iodo substituent, along with a methanesulfonylpropyl group, which may influence its pharmacological properties. This article reviews the biological activity of this compound based on available research findings, including case studies and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is . It has a molecular weight of approximately 304.6 g/mol. The presence of halogen atoms (chlorine and iodine) in its structure suggests potential reactivity and biological interactions.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit antimicrobial properties. A study focusing on similar compounds demonstrated that modifications in the pyrazole ring can enhance antibacterial activity against various pathogens. The introduction of halogens, such as chlorine and iodine, is known to affect the lipophilicity and overall bioactivity of the compounds, potentially leading to increased efficacy against bacterial strains .

Anticancer Properties

Some pyrazole derivatives have shown promise as anticancer agents. For instance, compounds with similar structural features have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that certain pyrazole derivatives induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival . The specific activity of this compound in cancer models remains to be fully elucidated but warrants further investigation.

Enzyme Inhibition

Enzymatic inhibition is another area where pyrazole derivatives have shown potential. Compounds that target specific enzymes involved in metabolic pathways can lead to therapeutic effects. For example, some studies have reported that pyrazoles can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes . The specific inhibitory effects of this compound on COX enzymes or other relevant targets need to be systematically studied.

Case Studies

Several case studies have explored the biological activities of related pyrazole derivatives:

- Antibacterial Activity : A study evaluated a series of pyrazole compounds for their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with halogen substitutions exhibited enhanced activity compared to their non-halogenated counterparts .

- Anticancer Screening : Another investigation assessed the cytotoxic effects of various pyrazoles on human cancer cell lines. The results suggested that certain structural modifications led to significant reductions in cell viability, indicating potential for development as anticancer agents .

- Inflammation Models : Research involving animal models demonstrated that specific pyrazole derivatives could reduce inflammation markers, suggesting their utility in treating inflammatory diseases .

Data Summary

| Activity Type | Findings |

|---|---|

| Antimicrobial | Enhanced activity against S. aureus and E. coli with halogen substitutions |

| Anticancer | Significant cytotoxic effects on human cancer cell lines |

| Enzyme Inhibition | Potential inhibition of COX enzymes noted in related compounds |

| Anti-inflammatory | Reduction in inflammation markers observed in animal models |

Scientific Research Applications

Basic Information

- Chemical Name : 4-Chloro-3-iodo-1-(3-methanesulfonylpropyl)-1H-pyrazole

- CAS Number : 1541379-42-3

- Molecular Formula : C7H10ClIN2O2S

- Molecular Weight : 348.59 g/mol

Physicochemical Properties

| Property | Value |

|---|---|

| Density | 1.90 g/cm³ (predicted) |

| Boiling Point | 294.1 °C (predicted) |

| pKa | -2.05 (predicted) |

Medicinal Chemistry

This compound has shown promise in medicinal chemistry, particularly in the development of novel therapeutic agents. Its structure allows for modifications that can enhance biological activity and selectivity against specific targets.

Case Study: Anticancer Activity

Research has indicated that derivatives of pyrazole compounds can exhibit anticancer properties. For instance, studies have demonstrated that certain pyrazole derivatives can inhibit tumor growth in various cancer cell lines, suggesting that this compound could be a candidate for further investigation in cancer therapy .

Agrochemicals

The compound's ability to interact with biological systems makes it a candidate for use in agrochemicals, particularly as a pesticide or herbicide. Its unique functional groups may provide enhanced efficacy against pests while minimizing environmental impact.

Case Study: Herbicidal Activity

Research has revealed that pyrazole derivatives can act as effective herbicides by inhibiting specific enzymes involved in plant growth. The application of this compound in agricultural settings could lead to the development of new herbicides with reduced toxicity to non-target organisms .

Material Science

In material science, compounds like this compound are being explored for their potential use in the synthesis of new materials with unique properties, such as improved thermal stability and mechanical strength.

Case Study: Synthesis of Polymers

Studies have shown that incorporating pyrazole derivatives into polymer matrices can enhance their thermal and mechanical properties. This application is particularly relevant for developing materials used in high-performance applications .

Chemical Reactions Analysis

Halogen-Activated Coupling Reactions

The iodine substituent at position 3 serves as a prime site for transition-metal-catalyzed cross-coupling reactions due to its high leaving-group ability.

Suzuki-Miyaura Coupling

Reaction of the iodo group with aryl/heteroaryl boronic acids under palladium catalysis:

Key Data :

| Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 85–92 | |

| PdCl₂(dppf) | Cs₂CO₃ | THF | 78 |

Sonogashira Coupling

Introduction of alkynes via Pd/Cu-catalyzed coupling:

Conditions : PdCl₂(PPh₃)₂, CuI, PPh₃, and triethylamine in THF (70–80°C, 12 h) .

Nucleophilic Aromatic Substitution (NAS)

The chlorine at position 4 can undergo substitution with strong nucleophiles (e.g., amines, thiols):

Optimized Parameters :

Functionalization of the Methanesulfonylpropyl Group

The 3-methanesulfonylpropyl side chain may undergo:

Alkylation/Deprotection

-

Methanesulfonyl (Ms) Group Stability : Resists hydrolysis under acidic/basic conditions, making it a robust protecting group .

-

Propyl Chain Modifications : Limited reactivity due to electron-withdrawing Ms group, but possible alkylation at terminal positions under strong bases (e.g., LDA) .

Cyclization and Heteroannulation

The iodine and chlorine atoms enable participation in cycloaddition reactions:

Pyrazolo[3,4-d]pyrimidine Formation

Reaction with amidines or guanidines:

Conditions : CuI (10 mol%), DMF, 120°C, 48 h (Yield: 65%) .

Reductive Dehalogenation

Selective removal of iodine or chlorine via catalytic hydrogenation:

Selectivity : Iodine is preferentially reduced over chlorine .

Stability and Handling

Comparison with Similar Compounds

Substituent Analysis and Physicochemical Properties

Key substituents in pyrazole derivatives determine their electronic, steric, and solubility profiles. Below is a comparative analysis:

Key Observations :

- Reactivity : Iodo substituents at position 3 (shared with the compound in ) enable cross-coupling reactions, but the methanesulfonylpropyl chain may sterically hinder such reactions compared to smaller groups like methyl.

- Biological Activity: Alkoxy and phenoxy substituents (e.g., in compound 8o ) correlate with enzyme inhibition (DHODH), whereas sulfonyl groups may target kinase modulation (as suggested in ).

Comparison with Other Syntheses :

- Compound 8o : Synthesized at 180°C in acetonitrile, followed by silica gel chromatography. Similar high-temperature conditions may apply to the target compound.

- 3-Chloro-4-iodo Pyrazole : Requires Pd catalysts for cross-coupling, suggesting the target compound’s iodo group could enable analogous transformations.

Q & A

Basic Research Questions

Q. What are the key structural features of 4-chloro-3-iodo-1-(3-methanesulfonylpropyl)-1H-pyrazole, and how do they influence reactivity in synthetic workflows?

- The compound features a pyrazole core substituted with chlorine (C4), iodine (C3), and a 3-methanesulfonylpropyl group (N1). The iodine atom introduces steric bulk and polarizability, influencing nucleophilic substitution or cross-coupling reactions. The methanesulfonyl (mesyl) group enhances solubility in polar solvents and may act as a leaving group under specific conditions. Chlorine at C4 directs electrophilic substitutions to the C5 position due to its electron-withdrawing effect. These features necessitate careful solvent selection (e.g., DMF or THF for polar reactions) and temperature control to avoid decomposition of the iodinated moiety .

Q. What synthetic strategies are recommended for preparing this compound?

- Step 1 : Start with 1H-pyrazole derivatives functionalized at N1. For example, alkylation of pyrazole with 3-methanesulfonylpropyl bromide under basic conditions (K₂CO₃ in DMF, 60°C, 12 h) can introduce the mesylpropyl group .

- Step 2 : Chlorination at C4 using POCl₃ or N-chlorosuccinimide (NCS) in dichloromethane (DCM) at 0–25°C .

- Step 3 : Iodination at C3 via electrophilic substitution using iodine monochloride (ICl) in acetic acid (80°C, 6 h), leveraging the directing effect of the chlorine substituent .

- Key validation : Monitor reactions using TLC (silica gel, hexane/EtOAc 3:1) and confirm structures via ¹H/¹³C NMR (δ 8.0–8.5 ppm for pyrazole protons) .

Advanced Research Questions

Q. How can regioselectivity challenges during iodination at C3 be resolved, particularly in the presence of competing reactive sites?

- The chlorine at C4 directs iodination to C3 via its electron-withdrawing effect, but competing reactions (e.g., iodination at C5) may occur if steric hindrance dominates. To mitigate this:

- Use low-temperature conditions (0–5°C) to slow down non-selective reactions.

- Employ Lewis acids (e.g., BF₃·Et₂O) to stabilize the transition state at C3 .

- Optimize stoichiometry (1.2 equiv ICl) to minimize over-iodination.

Q. What methodologies are effective for analyzing the stability of the methanesulfonylpropyl group under varying pH conditions?

- Conduct accelerated stability studies :

- Prepare buffer solutions (pH 1–13) and incubate the compound at 37°C for 24–72 h.

- Monitor degradation via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of iodine substitution on biological activity?

- Comparative synthesis : Prepare analogs with bromine, chlorine, or hydrogen at C3 and test against target enzymes/receptors (e.g., kinase inhibition assays).

- Data analysis :

- Use IC₅₀ values to rank substituent efficacy.

- Correlate iodine’s polarizability with binding affinity via molecular docking simulations.

Methodological Challenges and Solutions

Q. What are the pitfalls in characterizing this compound via mass spectrometry (MS), and how can they be addressed?

- Challenge : The iodine atom’s isotopic pattern (m/z 127 and 129) may overlap with other fragments.

- Solution : Use high-resolution MS (HRMS) to distinguish isotopic clusters. For ESI-MS, employ negative ion mode to enhance detection of deprotonated species ([M–H]⁻) .

Q. How to optimize reaction yields when introducing the 3-methanesulfonylpropyl group at N1?

- Issue : Competing O-alkylation or incomplete substitution.

- Mitigation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.